molecular formula C20H32N2O4 B6097948 methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate

methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate

Cat. No. B6097948
M. Wt: 364.5 g/mol
InChI Key: RIBADLPDFYMFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate is a chemical compound with potential applications in scientific research. This spirocyclic lactam derivative is synthesized through a multistep process that involves the use of various reagents and catalysts. Once synthesized, it can be used to explore the mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate in lab experiments is its potential to modulate various neurotransmitter systems. This makes it a useful tool for studying the effects of various compounds on these systems. However, one limitation is that the mechanism of action is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate. One direction is to explore its potential therapeutic effects in various psychiatric and neurological disorders. Another direction is to further elucidate its mechanism of action and explore its potential as a tool for studying neurotransmitter systems. Finally, there may be potential for developing new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate involves several steps. The first step involves the reaction of 7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]decane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methyl 4-oxobutanoate in the presence of a base such as triethylamine to form the desired spirocyclic lactam derivative.

Scientific Research Applications

Methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate has potential applications in scientific research. It can be used to explore the mechanism of action of various biological processes, such as neurotransmitter release and receptor activation. It can also be used to study the biochemical and physiological effects of various compounds on these processes.

properties

IUPAC Name

methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-26-18(24)9-8-17(23)22-13-11-20(15-22)10-5-12-21(19(20)25)14-16-6-3-2-4-7-16/h16H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBADLPDFYMFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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